molecular formula C5H8ClN3OS B1272655 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol CAS No. 877802-01-2

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Cat. No.: B1272655
CAS No.: 877802-01-2
M. Wt: 193.66 g/mol
InChI Key: WEJOQMYKEIAUSZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a chemical compound with the molecular formula C5H8ClN3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol typically involves the reaction of 4-chloro-1,2,5-thiadiazole with methylamine and ethanol. The reaction is carried out under controlled conditions, often involving refluxing the reactants in a suitable solvent such as methanol or ethanol. The product is then purified using techniques like silica gel chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylamino groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOQMYKEIAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378187
Record name 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877802-01-2
Record name 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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